16,17-Didehydro-11-oxoprogesterone
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Overview
Description
Pregna-4,16-diene-3,11,20-trione is a 20-oxo steroid.
Scientific Research Applications
Selectivity and Potency of Retroprogesterone
Dydrogesterone, a synthetic progestin, is primarily used for treating menstrual disorders, endometriosis, and in hormone replacement therapy. It is characterized by a lack of clinically relevant androgenic, estrogenic, glucocorticoid, or mineralocorticoid activities. This study assessed dydrogesterone's selectivity and potential androgenic/antiandrogenic effects in vitro. It was found that dydrogesterone and its metabolite, 20α-dihydrodydrogesterone, primarily show progestogenic effects similar to progesterone, but with reduced androgenic, glucocorticoid, and mineralocorticoid effects. This highlights the distinct biochemical properties of dydrogesterone compared to other progestins (Rižner et al., 2011).
Development of Galeterone for Prostate Cancer Treatment
Galeterone, identified as a selective development candidate for prostate cancer treatment, modulates multiple targets in the androgen receptor signaling pathway. It is an inhibitor of 17α-hydroxylase/17,20-lyase (CYP17), a key enzyme in androgen biosynthesis from progestins. This illustrates the therapeutic application of manipulating progesterone derivatives in cancer treatment (Njar & Brodie, 2015).
Discovery and Pharmacology of Asoprisnil
Asoprisnil is a novel class 11beta-benzaldoxime-substituted selective progesterone receptor modulator (SPRM) used for treating uterine fibroids and endometriosis. It was selected for its mixed progesterone receptor agonist/antagonist activities. The SPRMs' high PR binding affinities and reduced glucocorticoid receptor affinities illustrate the potential of progesterone analogs in treating reproductive disorders (Schubert et al., 2005).
Regulation of Signal Transduction by Progesterone
Progesterone, along with estrogen, mediates biological effects on development and maintenance of reproductive tissues through gene regulation. This study emphasizes progesterone's role in rapid stimulatory effects on various signal transduction pathways, initiated from the plasma cell membrane. This finding has significant implications for understanding progesterone's diverse biological actions beyond its genomic effects (Edwards, 2005).
Progesterone in Maternal and Fetal Medicine
Progesterone's role in pregnancy is highlighted through its applications in preventing spontaneous miscarriage and preterm birth. The use of synthetic progesterone forms like 17 α-hydroxyprogesterone caproate in various clinical scenarios underlines the hormone's importance in reproductive health and pregnancy maintenance (Di Renzo et al., 2012).
Properties
CAS No. |
1882-86-6 |
---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,6,7,8,9,12,14,15-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H26O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h6,10,15,17,19H,4-5,7-9,11H2,1-3H3/t15-,17-,19+,20-,21+/m0/s1 |
InChI Key |
IKTWAVWPFLQACH-RJQCYMMPSA-N |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES |
CC(=O)C1=CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C |
Canonical SMILES |
CC(=O)C1=CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C |
1882-86-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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